The synthesis of 7-amino-4-chloro-3-ethoxy-1H-isochromen-1-one typically involves several key steps:
These steps illustrate a typical synthetic pathway that may vary depending on specific laboratory conditions and available reagents .
The molecular structure of 7-amino-4-chloro-3-ethoxy-1H-isochromen-1-one can be described as follows:
The molecular geometry allows for various interactions with biological targets, particularly due to the presence of polar functional groups that can engage in hydrogen bonding and other intermolecular interactions .
7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one participates in several chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications in medicinal chemistry .
The mechanism of action for 7-amino-4-chloro-3-ethoxy-1H-isochromen-1-one primarily involves its role as an enzyme inhibitor:
This mechanism highlights its potential utility in therapeutic applications, particularly in treating diseases where protease activity is dysregulated .
The physical and chemical properties of 7-amino-4-chloro-3-ethoxy-1H-isochromen-1-one include:
Property | Value |
---|---|
Melting Point | Approximately 150–155 °C |
Boiling Point | Not extensively documented |
Density | Not extensively documented |
Stability | Stable under normal storage conditions but sensitive to light |
These properties are crucial for determining the compound's suitability for various applications, including drug formulation .
7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one has several scientific applications:
4-Chloroisocoumarins emerged in the 1980s–1990s as privileged scaffolds for serine protease inhibition due to their unique mechanism of action. These compounds function as mechanism-based inactivators: The C-4 chlorine acts as a leaving group, enabling nucleophilic attack by the protease’s catalytic serine residue. This forms a stable acyl-enzyme intermediate that blocks the active site irreversibly [4]. Early studies, such as those by Powers et al. (1990), demonstrated their broad-spectrum activity against elastases, chymotrypsin, and trypsin-like proteases [4]. A pivotal advancement was the strategic modification of the C-3 alkoxy group to improve target selectivity. For instance, introducing hydrophobic extensions at C-3 enhanced binding to the S1 pocket of human leukocyte elastase (HLE), achieving inhibitory potency (kobs/[I]) up to 10⁶ M⁻¹s⁻¹ [4]. Concurrently, researchers explored C-7 substituents (e.g., amino, nitro, benzamide) to fine-tune specificity, shifting focus from broad protease inhibition to targeted therapeutic applications, including oncology and neurodegeneration [4].
Table 1: Evolution of Key 4-Chloroisocoumarin Inhibitors
Compound | Target | Ki or IC₅₀ | Key Structural Features | Significance |
---|---|---|---|---|
4-Chloro-3-methoxyisocoumarin | Porcine Pancreatic Elastase | 0.8 µM | Unsubstituted C-7 | First-gen irreversible inhibitor [4] |
JLK-6 | γ-Secretase | 10–100 µM | 7-Amino, 3-methoxy | Reduced Aβ peptides in Alzheimer’s models |
Compound 8b | Urokinase (uPA) | 0.034 µM | 7-Benzamido, 3-(3-bromopropoxy) | Uncharged nanomolar inhibitor; improved bioavailability [4] |
The bioactivity of 4-chloroisocoumarins is exquisitely sensitive to substitutions at three key positions:
Table 2: Impact of Substituents on Inhibitory Kinetics
Position | Substituent | Protease Target | kobs/[I] (M⁻¹s⁻¹) or Ki | Biological Consequence |
---|---|---|---|---|
C-3 | Methoxy | HLE | 1.8 × 10⁵ | Moderate potency [4] |
C-3 | 2-Bromoethoxy + PhNHCONH- | HLE | 1.2 × 10⁶ | Highest potency/selectivity [4] |
C-7 | Amino | γ-Secretase | IC₅₀: 10–100 µM | Aβ reduction in cells |
C-7 | Benzamido | uPA | Ki: 0.034 µM | Nanomolar inhibition; uncharged [4] |
7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one (CAS# 62252-30-6, C₁₁H₁₀ClNO₃, MW 239.66) represents a strategically optimized member of the 4-chloroisocoumarin family [1] [5]. Its 3-ethoxy group balances steric bulk and lipophilicity (LogP ≈ 3.0), improving membrane permeability over shorter alkoxy analogs [5]. The 7-amino group (−NH₂) provides a synthetic handle for generating prodrugs or targeted derivatives (e.g., acylated amides) without compromising the mechanism-based inactivation conferred by the C-4 chlorine [4]. Unlike charged amidine/guanidine-based protease inhibitors, this compound’s uncharged nature potentially enhances cellular bioavailability, a critical advantage for targeting intracellular proteases like γ-secretase [4]. Current research prioritizes its application in:
Table 3: Profile of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one
Property | Value/Characteristic | Significance in Drug Discovery |
---|---|---|
Molecular Formula | C₁₁H₁₀ClNO₃ | Confirmed via CAS registry [1] [5] |
Molecular Weight | 239.66 g/mol | Ideal for cell permeability (MW < 500) |
Key Substituents | 7-NH₂, 4-Cl, 3-OCH₂CH₃ | Balanced hydrophobicity & synthetic versatility |
Solubility Profile | Soluble in DMSO, ethanol | Compatible with in vitro assays |
Research Applications | γ-Secretase inhibition, uPA inhibition | Alzheimer’s disease, cancer metastasis [4] |
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3